molecular formula C7H4BrN3O2 B1292648 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 943323-63-5

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292648
CAS No.: 943323-63-5
M. Wt: 242.03 g/mol
InChI Key: BEPFGDZUAZYOHN-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-58-8) is a high-value, multifunctional chemical building block specifically designed for advanced research and development in medicinal chemistry. Its molecular formula is C 7 H 4 BrN 3 O 2 and it has a molecular weight of 242.03 . The core research value of this compound lies in its versatile reactivity. The bromo and nitro functional groups on the privileged pyrrolo[2,3-b]pyridine (7-azaindole) scaffold make it an ideal intermediate for constructing complex molecules via cross-coupling reactions and nucleophilic substitutions . This scaffold is a cornerstone in drug discovery, forming the core structure of compounds investigated as kinase inhibitors , antiviral agents , and antitumor therapies . Researchers utilize this bifunctional intermediate to explore structure-activity relationships and develop novel therapeutic candidates for diseases such as cancer, diabetes, and central nervous system disorders . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFGDZUAZYOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646881
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-63-5
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 Nitro 1h Pyrrolo 2,3 B Pyridine

Strategies for Constructing the Pyrrolo[2,3-b]pyridine Core

The formation of the foundational 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can be achieved through several strategic approaches, each starting from different precursors and involving distinct reaction mechanisms.

Cyclocondensation reactions are a powerful method for forming heterocyclic systems. In the context of the pyrrolo[2,3-b]pyridine framework, these reactions typically involve the formation of the pyridine (B92270) ring by condensing a pre-existing substituted pyrrole (B145914) with a suitable three-carbon unit. For instance, a two-component reaction between a 5-amino-1H-pyrrole-3-carbonitrile derivative and an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound, can be used. This reaction is often catalyzed by acid and proceeds through an initial condensation followed by an intramolecular cyclization and subsequent aromatization to yield the substituted 1H-pyrrolo[2,3-b]pyridine system.

The Madelung synthesis is a classic method for preparing indoles via the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. baranlab.org This methodology has been successfully adapted for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core. rsc.org In this modified approach, an N-acyl-2-amino-3-methylpyridine serves as the precursor. The strong base, typically a sodium or potassium alkoxide, facilitates a tandem deprotonation at both the amide nitrogen and the methyl group on the pyridine ring. The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion, leading to a cyclized intermediate that, after dehydration, yields the 7-azaindole (B17877) ring system. baranlab.orgrsc.org This method is particularly effective for preparing 7-azaindoles that are unsubstituted on the pyrrole ring. baranlab.org

Annulation strategies that build the pyrrole ring onto a pre-existing pyridine scaffold are among the most versatile and widely used methods for synthesizing 7-azaindoles. These are often adaptations of well-known indole (B1671886) syntheses.

Leimgruber-Batcho Synthesis: This two-step process is a highly effective alternative to the Fischer indole synthesis. wikipedia.org When applied to azaindoles, the synthesis begins with a substituted 2-amino-3-methylpyridine, which is first nitrated. The resulting nitro-substituted pyridine is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. wikipedia.orgclockss.org Subsequent reductive cyclization of this enamine intermediate, often using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, yields the 1H-pyrrolo[2,3-b]pyridine core. wikipedia.org This method is valued for its mild conditions and the commercial availability of many starting nitropyridines. wikipedia.orgclockss.org

Bartoli Synthesis: The Bartoli indole synthesis provides a direct route to 7-substituted indoles and has been successfully applied to the synthesis of 7-azaindoles. wikipedia.orgrsc.org The reaction involves treating an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent. jk-sci.comresearchgate.net The presence of a substituent ortho to the nitro group is crucial for the reaction's success, as it facilitates a key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org This approach is particularly valuable as it has become one of the most flexible and direct methods for producing 7-substituted 7-azaindoles. rsc.orgresearchgate.net

Regioselective Introduction of Substituents on the Pyrrolo[2,3-b]pyridine Scaffold

Direct electrophilic substitution on the unsubstituted 1H-pyrrolo[2,3-b]pyridine ring, such as bromination and nitration, occurs preferentially at the C3 position of the electron-rich pyrrole ring. rsc.org Therefore, to synthesize 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a multi-step strategy is required that controls the position of substitution. The typical route involves first introducing the bromine atom at the C4 position of the pyridine ring, followed by nitration at the C3 position. chemicalbook.com

Achieving regioselective functionalization at the C4 position of the 7-azaindole core requires overcoming the intrinsic reactivity of the C3 position. The most effective strategy involves the initial N-oxidation of the pyridine nitrogen (at position 7). This N-oxide intermediate deactivates the pyridine ring towards electrophilic attack and activates the C4 and C6 positions for subsequent transformations.

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved by treating the 1H-pyrrolo[2,3-b]pyridine-7-oxide with a brominating agent such as phosphorus oxybromide (POBr₃). google.com This reaction proceeds via a mechanism analogous to the Reissert-Henze reaction, where the N-oxide functionality directs the halogenation to the C4 position.

The efficient synthesis of 4-halo-7-azaindoles from the corresponding N-oxide has been a subject of optimization to improve yields and process scalability. For the analogous chlorination, a robust process involves reacting the 7-azaindole N-oxide with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF). acs.org A similar approach can be envisaged for bromination. A patented procedure describes the synthesis of 4-chloro-7-azaindole (B22810) by treating the N-oxide with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) as a catalyst, achieving high yields. google.comchemicalbook.com The use of POBr₃ follows the same principle for the synthesis of the 4-bromo analogue.

The table below summarizes typical conditions for the halogenation of 7-azaindole N-oxide at the C4 position.

Halogenating AgentCatalyst/AdditiveSolventTemperature (°C)Yield (%)Product
POCl₃DIPEAAcetonitrile80 - 10085.64-Chloro-1H-pyrrolo[2,3-b]pyridine
MsClNoneDMF60 - 75High4-Chloro-1H-pyrrolo[2,3-b]pyridine
POBr₃DIPEAAcetonitrile80 - 100Not specified4-Bromo-1H-pyrrolo[2,3-b]pyridine

Once the 4-bromo-1H-pyrrolo[2,3-b]pyridine precursor is obtained, the final step is the regioselective nitration at the C3 position. This is a standard electrophilic aromatic substitution on the electron-rich pyrrole ring, typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, to yield the target compound, this compound. acs.org

Nitration Strategies for Position 3 on the Pyrrolo[2,3-b]pyridine System

The introduction of a nitro group at the C3 position of the 7-azaindole scaffold is a critical transformation for accessing this compound. This is typically achieved through electrophilic nitration, where the regiochemical outcome is governed by the electronic properties of the bicyclic system and the specific reaction conditions employed.

Direct Nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine Precursors

The most direct method for the synthesis of this compound involves the electrophilic nitration of its immediate precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine. This reaction is typically carried out using a potent nitrating agent under strongly acidic conditions.

A common procedure involves dissolving the 4-bromo-1H-pyrrolo[2,3-b]pyridine substrate in concentrated sulfuric acid (H₂SO₄) and cooling the mixture, usually to 0°C, to manage the exothermic nature of the reaction. chemicalbook.com A pre-cooled solution of nitric acid (HNO₃) in sulfuric acid is then added slowly to the substrate solution. chemicalbook.com The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. The nitration occurs preferentially at the C3 position, which is the most nucleophilic site on the pyrrole ring. The reaction is typically allowed to proceed for a short duration, after which the desired this compound can be isolated. chemicalbook.com

Table 1: Reaction Conditions for Direct Nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

ReactantReagentsSolventTemperatureTime
4-Bromo-1H-pyrrolo[2,3-b]pyridineNitric Acid (HNO₃)Sulfuric Acid (H₂SO₄)0°C1 hour

This table summarizes the typical conditions for the direct nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine as described in the literature. chemicalbook.com

Influence of Existing Substituents on Nitration Regioselectivity

The regioselectivity of nitration on the pyrrolo[2,3-b]pyridine system is heavily influenced by the electronic effects of substituents already present on the ring. While the pyrrole moiety typically directs electrophilic substitution to the C3 position, substituents on the pyridine ring can modulate the reactivity and orientation of the incoming nitro group.

For instance, in related pyridine systems, the presence of an N-oxide functional group can be used to direct nitration. The transformation of a pyridine derivative to its corresponding N-oxide activates the ring system towards electrophilic substitution. In one example, 2-bromo-5-methylpyridine-1-oxide was nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. tandfonline.com The N-oxide group directs the incoming electrophile to the C4 position. This principle highlights how modifying substituents on the pyridine portion of the 7-azaindole core can be a strategic tool to influence the position of nitration, although direct nitration at C3 of the pyrrole ring remains the most common route for the title compound.

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and purity of complex molecules like this compound. These methods include one-pot sequences, strategic use of protecting groups, and meticulous optimization of reaction parameters.

One-Pot Reaction Sequences in Pyrrolo[2,3-b]pyridine Synthesis

For example, a one-pot, three-component reaction has been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another method describes a one-pot procedure for substituted pyrrolo[3,4-b]pyridin-5-ones from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides and various amines, where two consecutive steps are performed without isolating the intermediate enaminones. nih.gov These methodologies demonstrate the power of one-pot sequences in rapidly constructing complex heterocyclic systems, a strategy that could be adapted for the synthesis of this compound precursors.

Role of Protecting Group Chemistry in Multi-Step Syntheses

In multi-step syntheses of complex heterocyclic molecules, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions. The pyrrole nitrogen of the pyrrolo[2,3-b]pyridine system is nucleophilic and can interfere with certain reaction conditions. Therefore, it is often protected during synthetic sequences.

The tosyl (Ts) group is one such protecting group used in the synthesis of pyrrolo[2,3-b]pyridine derivatives. google.com Another commonly employed protecting group for the pyrrole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The use of the SEM group was crucial in a synthetic route toward 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which involved a key Buchwald-Hartwig amination step. nih.gov However, the final deprotection step to remove the SEM group proved challenging, as the release of formaldehyde (B43269) led to the formation of side products. nih.gov This underscores the critical need to choose a protecting group that is stable under the required reaction conditions but can be removed cleanly in the final step without compromising the integrity of the target molecule.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include temperature, solvent, catalyst, and reagent stoichiometry.

Studies on the synthesis of various heterocyclic compounds illustrate the impact of such optimization. For instance, in a microwave-assisted, three-component synthesis of 4H-pyran derivatives, various solvents and bases were screened at different temperatures, with the best result obtained using piperidine (B6355638) in ethanol (B145695) at 90°C. researchgate.net In another example, the synthesis of 3,5-diarylpyridines from β-nitrostyrenes was optimized by varying the stoichiometry of the iron reductant and testing different solvent systems; it was found that using 3 equivalents of iron in acetic acid at room temperature provided the optimal yield. researchgate.net These examples demonstrate that a methodical approach to adjusting reaction conditions is a powerful tool for improving the efficiency of synthetic routes, a principle that is directly applicable to enhancing the preparation of this compound.

Table 2: Example of Reaction Parameter Optimization for Synthesis of 3,5-Diarylpyridines

EntryIron (Equivalents)SolventTemperatureYield (%)
11Acetic AcidReflux35
22Acetic AcidReflux50
33Acetic AcidReflux85
44Acetic AcidReflux85
53MethanolRefluxNo Reaction
63Acetic AcidRoom Temp92

This table, adapted from findings on a related synthesis, illustrates how varying reagent stoichiometry, solvent, and temperature can significantly impact product yield. researchgate.net

Chemical Reactivity and Derivatization of 4 Bromo 3 Nitro 1h Pyrrolo 2,3 B Pyridine

Transformations Involving the Bromo Group at Position 4

The bromine atom at the C4 position is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the adjacent C3 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C4-bromo group of the 7-azaindole (B17877) scaffold readily participates in these transformations, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For substrates like 4-bromo-7-azaindoles, successful coupling often requires protection of the pyrrole (B145914) N-H group to prevent side reactions and improve solubility and reactivity. beilstein-journals.org Common catalysts include palladium complexes with specialized phosphine (B1218219) ligands like XPhos or Xantphos, which are effective for challenging heterocyclic substrates. beilstein-journals.orgnih.gov The choice of base, such as potassium carbonate or cesium carbonate, and solvent, typically aqueous dioxane or a similar polar aprotic solvent, is crucial for achieving high yields. nih.govmdpi.com

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation. organic-chemistry.orgbeilstein-journals.org This reaction also proceeds via a palladium catalyst and typically requires a base to regenerate the active catalyst. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control selectivity and yield. beilstein-journals.org

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on related 4-bromo-7-azaindole scaffolds.

The nucleophilic aromatic substitution (SNAr) pathway is a fundamental reaction for halo-nitroaromatic compounds. In 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, the C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C3 and the inherent electron deficiency of the pyridine (B92270) ring. This activation facilitates the displacement of the bromide ion by a wide range of nucleophiles.

This reactivity is demonstrated in the synthesis of advanced intermediates for kinase inhibitors, where a 4-chloro-3-nitro-7-azaindole undergoes sequential nucleophilic aromatic substitutions. researchgate.net The chloro group at C4 is readily displaced by nucleophiles, a reaction pathway that is directly analogous for the bromo-substituted compound. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, often used in a polar aprotic solvent. The reaction generally proceeds under mild to moderate heating and does not require a metal catalyst.

Transformations Involving the Nitro Group at Position 3

The nitro group is not only a powerful activating and directing group but also a versatile functional group that can be transformed into other functionalities, most notably an amino group.

The reduction of the nitro group to a primary amine is a crucial transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and N-alkylation. A key challenge in the reduction of this compound is achieving chemoselectivity, i.e., reducing the nitro group without affecting the C-Br bond (hydrodebromination).

Several methods are available for the selective reduction of aromatic nitro groups in the presence of halogens.

Catalytic Hydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation, other catalysts such as Raney Nickel or platinum(IV) oxide can be effective.

Metal/Acid Systems: A widely used and often highly selective method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as acetic acid or hydrochloric acid. The reduction of a related 5-bromo-4-chloro-3-nitro-7-azaindole via hydrogenation has been successfully demonstrated, yielding the corresponding 3-amino derivative while preserving the halogen substituents. researchgate.net

The primary role of the nitro group in directing further functionalization on the this compound core is its powerful activation of the C4 position toward nucleophilic aromatic substitution, as detailed in section 3.1.2. This effect is a consequence of its strong -I (inductive) and -M (mesomeric) electron-withdrawing properties, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. This makes the displacement of the C4-bromo substituent the most favorable reaction pathway for introducing new functional groups with nucleophiles.

Beyond this, the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. Its presence makes the entire heterocyclic system highly electron-deficient, thus facilitating reactions with nucleophiles or participation in cycloaddition reactions where the nitro-substituted ring acts as the electron-poor component.

Functionalization at Other Positions of the Pyrrolo[2,3-b]pyridine Core

While the C3 and C4 positions are the primary sites of reactivity on the starting material, functionalization at other positions is also possible, often requiring initial modification or protection. The most accessible site for further derivatization on the intact core is the nitrogen atom of the pyrrole ring (N-1).

The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile. This allows for N-alkylation, N-acylation, or the introduction of protecting groups like tosyl (Ts), phenylsulfonyl, or SEM (2-(trimethylsilyl)ethoxymethyl). The protection of the N-1 position is often a prerequisite for subsequent palladium-catalyzed cross-coupling reactions at the C4 position. beilstein-journals.org Studies on related 4-bromo-7-azaindoles have shown that C-N bond-forming cross-coupling reactions fail when the pyrrole nitrogen is unprotected, but proceed in high yield after N-substitution. beilstein-journals.org This highlights the importance of N-1 functionalization as a strategic step to enable further diversification of the scaffold.

Reactions at the Pyrrole Nitrogen (N1)

The N-H proton of the pyrrole ring in 7-azaindoles is moderately acidic and can be removed by a strong base, rendering the nitrogen atom nucleophilic. wikipedia.org The presence of the electron-withdrawing nitro group at the adjacent C3 position in this compound is expected to further increase the acidity of the N1 proton, facilitating its deprotonation. This allows for a variety of substitution reactions at the N1 position, which is a common strategy to introduce functional groups or protecting groups that can direct subsequent regioselective reactions or modify the compound's properties.

Commonly, the deprotonation is achieved using a strong base like sodium hydride (NaH) or butyllithium (B86547) (BuLi). nih.gov The resulting anion can then react with various electrophiles. While specific examples for the 3-nitro derivative are not extensively documented, the reactivity can be inferred from closely related 4-halo-7-azaindoles. For instance, N-protection of 4-bromo-7-azaindole with para-toluenesulfonyl chloride (TsCl) and 4-chloro-7-azaindole (B22810) with triisopropylsilyl chloride ((i-Pr)3SiCl) have been successfully performed following deprotonation with NaH. atlanchimpharma.com Such protecting groups are crucial as they can prevent unwanted side reactions and enable regioselective functionalization at other positions of the molecule. atlanchimpharma.comnih.gov The N-alkylation of 3-nitroindoles has also been demonstrated, indicating that the nitro group does not hinder reactions at the pyrrole nitrogen. nih.gov

ReactantReagentsResulting N1-SubstituentReference
4-Bromo-7-azaindole1. NaH; 2. TsClTosyl (SO₂C₆H₄CH₃) atlanchimpharma.com
4-Chloro-7-azaindole1. NaH; 2. (i-Pr)₃SiClTriisopropylsilyl (TIPS) atlanchimpharma.com

Regioselective Modification of Peripheral Carbon Positions

The substituted 7-azaindole scaffold offers several carbon positions for regioselective modification, enabling the synthesis of a diverse range of derivatives. Key strategies include leveraging the existing bromine substituent for cross-coupling reactions, exploiting the electronic effects of the nitro group to facilitate nucleophilic substitution, and performing electrophilic substitution on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netmdpi.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. In the context of related halo-substituted azaindoles and other N-heterocycles, Suzuki-Miyaura coupling with various arylboronic acids is a widely used method to introduce aryl or heteroaryl substituents. nih.govnih.govmdpi.comnih.gov This reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.commdpi.com This pathway is a primary route for the derivatization of the this compound core.

Nucleophilic Aromatic Substitution (SNAr): The presence of the potent electron-withdrawing nitro group at C3 significantly activates the adjacent C4 position towards nucleophilic aromatic substitution (SNAr). This effect makes the displacement of the C4-bromide by nucleophiles a feasible and important reaction pathway. Research on the closely related 5-bromo-4-chloro-7-azaindole scaffold has shown that a chlorine atom at the C4 position can be substituted by a secondary amine. atlanchimpharma.com This transformation required harsh conditions (neat, 180 °C, microwave irradiation) in the absence of a C3-nitro group. atlanchimpharma.com The addition of the nitro group in this compound is expected to make the C4 position much more susceptible to nucleophilic attack, likely allowing for substitution under milder conditions.

Electrophilic Aromatic Substitution: While the C3-nitro group deactivates the pyrrole ring towards further electrophilic attack, the pyridine portion of the molecule remains susceptible to such reactions. In the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, the key step involves the regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate. atlanchimpharma.com The bromination occurs specifically at the C5 position of the pyridine ring using N-bromosuccinimide (NBS) in acetic acid. atlanchimpharma.com This demonstrates that electrophilic substitution is a viable strategy for functionalizing the pyridine ring of the 4-bromo-3-nitro-7-azaindole core.

Directed Metalation: For the parent 4-bromo-7-azaindole system, regioselective functionalization at the C2 position has been achieved through a directed metalation approach. atlanchimpharma.com This involves first protecting the pyrrole nitrogen with a tosyl group, followed by deprotonation at the C2 position with lithium diisopropylamide (LDA) and subsequent trapping of the resulting organometallic species with an electrophile like iodine. atlanchimpharma.com The applicability of this method to the 3-nitro derivative would depend on the directing and electronic effects of the nitro group on the acidity of the C2 proton.

Parent CompoundPositionReaction TypeReagentsProductReference
4-Chloro-3-nitro-7-azaindoleC5Electrophilic BrominationNBS, NaOAc, Acetic Acid5-Bromo-4-chloro-3-nitro-7-azaindole atlanchimpharma.com
N-Tosyl-5-bromo-4-chloro-7-azaindoleC4Nucleophilic Aromatic SubstitutionSecondary Amine, 180 °C, MW4-Amino-5-bromo-N-tosyl-7-azaindole derivative atlanchimpharma.com
N-Tosyl-4-bromo-7-azaindoleC2Directed Metalation-Iodination1. LDA; 2. I₂N-Tosyl-4-bromo-2-iodo-7-azaindole atlanchimpharma.com

Mechanistic and Theoretical Investigations of 4 Bromo 3 Nitro 1h Pyrrolo 2,3 B Pyridine

Computational Chemistry and Molecular Modeling Studies

No dedicated computational chemistry or molecular modeling studies for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine were identified in the reviewed literature. Such studies on related pyrrolopyridine derivatives have been used to explore potential biological activity, such as kinase inhibition, by predicting binding modes and molecular interactions. nih.govbohrium.com However, these analyses are specific to the compounds studied and cannot be directly transferred to the title compound.

Density Functional Theory (DFT) Applications for Reactivity Prediction

While Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of organic molecules, no published research articles were found that apply DFT calculations to this compound. DFT studies on other substituted 1H-pyrrolo[2,3-b]pyridine systems have been performed to calculate properties like optimal molecular structure and molecular electrostatic potentials to infer chemical reactivity. bohrium.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Structure

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature. The energies and distributions of these frontier orbitals are crucial for understanding a molecule's electronic structure and its propensity to act as an electron donor or acceptor. The presence of the electron-withdrawing nitro group and the bromo substituent would be expected to significantly influence the HOMO-LUMO gap and the localization of these orbitals, but specific calculated values and visualizations are not available. rsc.orgajchem-a.com

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

There are no specific studies predicting the regioselectivity of electrophilic and nucleophilic reactions for this compound. The inherent reactivity of the 7-azaindole (B17877) core is complex, with the pyrrole (B145914) ring generally being more susceptible to electrophilic attack and the pyridine (B92270) ring being more susceptible to nucleophilic attack. The strong deactivating effect of the nitro group at the C3 position would be expected to significantly reduce the nucleophilicity of the pyrrole ring, likely directing further electrophilic substitution away from it. Conversely, the electronic landscape of the pyridine ring would be altered for nucleophilic reactions. However, without computational or experimental data, specific predictions of regioselectivity remain speculative. researchgate.netnih.gov

Elucidation of Reaction Mechanisms in Key Synthetic Pathways

The synthesis of this compound is noted to proceed from 4-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). chemicalbook.com The key transformation is the nitration of the 7-azaindole core. General studies on the reactivity of 7-azaindole show that electrophilic substitution, such as nitration, preferentially occurs at the 3-position of the pyrrole ring. researchgate.net

The presumed synthetic pathway involves an electrophilic aromatic substitution mechanism. The reaction likely proceeds as follows:

Generation of the nitronium ion (NO₂⁺) from a nitric acid source, often in the presence of a strong acid like sulfuric acid.

Electrophilic attack by the nitronium ion on the electron-rich 3-position of the 4-Bromo-1H-pyrrolo[2,3-b]pyridine ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation of the intermediate by a weak base (such as water or the conjugate base of the acid used) to restore aromaticity and yield the final product, this compound.

Despite this plausible mechanism, no detailed kinetic or computational studies have been published to fully elucidate the reaction pathway, transition states, or intermediates for this specific substrate.

Applications in Complex Molecule Synthesis and Scaffold Diversification

Utilization of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Building Block

This compound is a key intermediate in the synthesis of substituted 7-azaindole (B17877) derivatives. researchgate.net Its utility stems from the presence of two distinct and reactive functional groups on the pyridine (B92270) ring. The bromine atom at the C4-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, while the nitro group at the C3-position can be readily reduced to an amino group, which can then undergo a wide range of subsequent transformations.

The synthesis of this building block can be achieved from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine). A common synthetic route involves a sequence of electrophilic substitution reactions. For instance, the nitration of a 4-chloro-7-azaindole (B22810) intermediate yields the 4-chloro-3-nitro derivative. atlanchimpharma.com Subsequent bromination, which occurs regioselectively at the C5-position when the C3-position is occupied, leads to related functionalized azaindoles. atlanchimpharma.com The synthesis of this compound itself has been reported starting from 4-Bromo-7-azaindole. chemicalbook.com

The reactivity of the C-Br bond allows for the introduction of carbon-based or heteroatom-based substituents through well-established cross-coupling methodologies. nih.gov These reactions are fundamental to building molecular complexity. The nitro group, on the other hand, acts as a precursor to a primary amine. This transformation is typically achieved through reduction using reagents like zinc in acetic acid or catalytic hydrogenation. nih.gov The resulting 4-substituted-3-amino-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate for further derivatization, such as acylation, sulfonylation, or participation in condensation reactions to form new heterocyclic rings. This dual reactivity makes this compound a cornerstone for the divergent synthesis of compound libraries targeting various biological targets, particularly protein kinases. depositolegale.itnih.gov

Design and Synthesis of Diversified Pyrrolo[2,3-b]pyridine Derivatives via Strategic Functionalization

The strategic functionalization of this compound allows for the systematic exploration of the chemical space around the 7-azaindole core. ias.ac.inbohrium.com This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov The bromo and nitro groups serve as orthogonal synthetic handles, enabling selective modification at the C4 and C3 positions.

Palladium-catalyzed cross-coupling reactions are the primary methods for modifying the C4-position. researchgate.net These reactions are known for their broad substrate scope and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by coupling the bromo-scaffold with various boronic acids or esters. This is a common strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and related kinase inhibitors. nih.govnih.govntnu.no

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond, allowing the introduction of a wide range of primary and secondary amines at the C4-position. wikipedia.orgnih.govnih.gov This is crucial for accessing compounds like N-substituted 4-amino-7-azaindoles.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with terminal alkynes. organic-chemistry.org The resulting alkynyl derivatives can be further elaborated, for example, through cycloaddition reactions. researchgate.net

Following functionalization at the C4-position, the nitro group at C3 is typically reduced to an amine. This amino group can then be used to introduce further diversity. For example, it can be acylated to form amides, react with isocyanates to form ureas, or be used as a nucleophile in the construction of additional fused rings. nih.gov This sequential functionalization strategy provides a powerful platform for generating a wide array of novel pyrrolo[2,3-b]pyridine derivatives. nih.govnih.gov

Reaction TypeCoupling Partner/ReagentSubstituent Introduced at C4Reference
Suzuki-Miyaura Coupling(Het)Arylboronic acid/ester(Het)Aryl group nih.gov
Buchwald-Hartwig AminationPrimary/Secondary AmineAmino group (NR1R2) nih.gov
Sonogashira CouplingTerminal AlkyneAlkynyl group organic-chemistry.org
Nitro ReductionZn/AcOH or H2, Pd/C(Leads to NH2 at C3) nih.gov

Strategic Approaches for the Construction of Fused Polycyclic Heterocycles

The pyrrolo[2,3-b]pyridine scaffold serves as a foundation for building more complex, fused polycyclic heterocyclic systems. ias.ac.inbohrium.com Such molecules are of significant interest in materials science and medicinal chemistry due to their rigid, planar structures and unique electronic properties. bohrium.com The functional groups of this compound provide the necessary reactive sites to initiate cyclization reactions that form additional rings.

A common strategy involves a sequence of intermolecular coupling followed by intramolecular cyclization. For example, a Sonogashira coupling at the C4-position can introduce an alkyne-containing side chain. Subsequent reduction of the C3-nitro group to an amine sets the stage for an intramolecular cyclization between the newly formed amine and the alkyne, leading to the formation of a new six-membered ring fused to the pyridine core. nih.gov

Another approach involves a Pictet-Spengler-type condensation. After introducing a suitable aryl group at C4 via Suzuki coupling and reducing the nitro group, the resulting 3-amino-4-aryl derivative can react with an aldehyde. The intermediate imine can then undergo an intramolecular electrophilic substitution onto the C5-position of the pyrrole (B145914) ring to construct a new fused ring system.

Tandem or domino reactions offer an efficient route to these complex structures. For instance, after initial functionalization, a single set of reagents can trigger a cascade of reactions, leading to the rapid assembly of a polycyclic framework. mdpi.com The reduction of a nitro group can sometimes be accompanied by a tandem intramolecular cyclocondensation, directly yielding a fused heterocyclic product. researchgate.net These strategic cyclizations transform the relatively simple 7-azaindole core into elaborate, multi-ring systems, significantly expanding the structural diversity accessible from this versatile building block.

Fused Heterocyclic SystemGeneral Synthetic StrategyKey Reactions
Pyrrolo[3,2-c]quinolinesIntramolecular cyclization of a 3-amino-4-alkynyl precursorSonogashira coupling, Nitro reduction, Cyclization
Pyrido[4,3,2-de]pyrrolo[2,3-b]quinolinesIntramolecular cyclization of a 3-amino-4-aryl precursorSuzuki coupling, Nitro reduction, Pictet-Spengler type reaction
Pyrrolo[2,3-e] ias.ac.inbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidinesTandem autoaromatization and intramolecular cyclocondensationNitro reduction, Cyclocondensation

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